5-Bromo-3-nitro-2-(phenylmethoxycarbonylamino)benzoic acid
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Overview
Description
5-Bromo-3-nitro-2-(phenylmethoxycarbonylamino)benzoic acid: is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of bromine, nitro, and phenylmethoxycarbonylamino groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-nitro-2-(phenylmethoxycarbonylamino)benzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of a suitable benzoic acid derivative, followed by nitration to introduce the nitro group. The phenylmethoxycarbonylamino group is then introduced through a coupling reaction, often using a protecting group strategy to ensure selective functionalization.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The process typically includes steps such as bromination, nitration, and coupling reactions, followed by purification techniques like recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction reactions to form amino derivatives.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The phenylmethoxycarbonylamino group can be modified through various substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products Formed:
Amino derivatives: from the reduction of the nitro group.
Substituted benzoic acids: from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in the study of enzyme inhibition and protein-ligand interactions.
Medicine:
- Explored as a potential lead compound for the development of new pharmaceuticals.
- Studied for its role in drug delivery systems and targeted therapies.
Industry:
- Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
- Applied in the development of sensors and diagnostic tools.
Mechanism of Action
The mechanism of action of 5-Bromo-3-nitro-2-(phenylmethoxycarbonylamino)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and bromine groups can influence its reactivity and binding affinity, making it a versatile compound for various applications.
Comparison with Similar Compounds
- 5-Bromo-2-methyl-3-nitrobenzoic acid
- 5-Bromo-2-chloro-3-nitrobenzoic acid
- 5-Bromo-2-fluoro-3-nitrobenzoic acid
Comparison:
- 5-Bromo-3-nitro-2-(phenylmethoxycarbonylamino)benzoic acid is unique due to the presence of the phenylmethoxycarbonylamino group, which can impart different chemical and biological properties compared to other similar compounds.
- The nitro and bromine groups provide sites for further functionalization, making it a versatile intermediate in organic synthesis.
- Compared to other similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-bromo-3-nitro-2-(phenylmethoxycarbonylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O6/c16-10-6-11(14(19)20)13(12(7-10)18(22)23)17-15(21)24-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,21)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRMOOAEEVSCIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2[N+](=O)[O-])Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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